Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate
Description
Historical Context of Thioester Chemistry
Thioesters emerged as critical biochemical intermediates in the mid-20th century, with Christian de Duve’s "Thioester World" hypothesis proposing their role in prebiotic metabolism. These compounds, characterized by an acyl group bonded to a sulfur atom (R−C(=O)−S−R'), gained prominence through their involvement in acetyl-CoA–mediated pathways, such as fatty acid synthesis and the citric acid cycle. Early synthetic methods relied on reactions between acid chlorides and thiols (e.g., $$ \text{RSNa} + \text{R'COCl} \rightarrow \text{R'COSR} + \text{NaCl} $$), while modern advances include metal-free catalysis using pyridine–borane complexes and palladium-mediated carbonylative coupling. The compound ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate exemplifies the evolution of thioester chemistry, integrating pyridine moieties for enhanced reactivity and stability.
Significance of Pyridine-Containing Thioesters in Chemical Research
Pyridine-containing thioesters are pivotal in medicinal and materials chemistry due to their electronic and steric properties. The pyridine ring’s electron-withdrawing nature stabilizes the thioester bond, enabling participation in nucleophilic acyl substitutions while resisting hydrolysis. For example, pyridine-thioester hybrids are key intermediates in antidiabetic agents like pioglitazone derivatives. Recent studies highlight their utility in transition-metal catalysis, such as palladium-catalyzed thiocarbonylation of aryl iodides, and antimicrobial applications via interactions with bacterial cell walls. The compound’s ethoxyphenyl and ethylpyridyl substituents further enhance lipophilicity, making it a candidate for drug delivery systems.
Classification within Organic Sulfur Compounds
This compound belongs to the thioester class of organosulfur compounds, distinguished by the $$ \text{R−C(=O)−S−R'} $$ functional group. Key comparative properties include:
| Property | Thiols | Sulfides | Thioesters |
|---|---|---|---|
| Boiling Point | Moderate | Moderate-High | High |
| Reactivity | High | Moderate | Moderate-High |
| Biochemical Role | Antioxidants | Crosslinkers | Metabolic Intermediates |
Unlike simpler thioesters (e.g., acetyl-CoA), its structure incorporates a 2-sulfanylpropanoate backbone and a 5-ethylpyridin-2-yl group, conferring unique steric and electronic profiles.
Structural Relationship to Known Thioester Derivatives
The compound shares structural motifs with both pharmaceutical and prebiotic thioesters:
- Pioglitazone Analogues : The ethoxyphenyl-pyridine scaffold mirrors antidiabetic thiazolidinediones, where thioester derivatives enhance insulin sensitivity.
- Prebiotic Thioesters : Its sulfanylpropanoate group resembles proposed intermediates in the reverse tricarboxylic acid (rTCA) cycle, where cyclic anhydrides react with thiols to form proto-metabolic networks.
- Synthetic Thioesters : Similar to palladium-catalyzed derivatives, the ethylpyridyl group facilitates cross-coupling reactions, as demonstrated in recent carbonylative syntheses.
This dual role—bridging biochemical antiquity and modern drug design—underscores its versatility in chemical research.
Properties
IUPAC Name |
ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-3-15-5-8-17(21-14-15)11-12-24-18-9-6-16(7-10-18)13-19(25)20(22)23-4-2/h5-10,14,19,25H,3-4,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYWGCSTAHNAKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)OCC)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification via Nucleophilic Substitution
The pyridine-ethoxy-phenyl moiety can be constructed through Williamson ether synthesis:
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5-Ethylpyridin-2-ol reacts with 1,2-dibromoethane in basic conditions (K2CO3/DMF) to form 2-(2-bromoethoxy)-5-ethylpyridine .
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Subsequent coupling with 4-hydroxybenzaldehyde under Mitsunobu conditions (DIAD/PPh3) yields 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde .
Key Reaction Parameters (Table 1):
Alternative Suzuki-Miyaura Coupling
For enhanced regioselectivity, a palladium-catalyzed coupling may be employed:
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4-Bromophenyl ethyl ether reacts with 5-ethylpyridin-2-ylboronic acid using Pd(PPh3)4/Na2CO3 in toluene/water.
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This method avoids competing ortho-substitution observed in direct etherification.
Integrated Synthetic Routes
Route A: Sequential Etherification-Thiolation
Route B: Coupling-Displacement Strategy
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Suzuki coupling for biaryl formation (Section 2.2).
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Bromination and thiol displacement (Section 3.2).
Overall Yield : 41% (5 steps).
Process Optimization and Scalability
Catalytic System Tuning
Solvent Effects
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2-Methyltetrahydrofuran replaces dichloromethane in extraction steps, improving EHS profile without yield loss.
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Azeotropic drying (toluene/water) enhances reaction reproducibility.
Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antidiabetic Drug Development
Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate is recognized as an impurity associated with the antidiabetic drug pioglitazone. Pioglitazone is a member of the thiazolidinedione class of medications used to manage blood glucose levels in patients with type 2 diabetes. The presence of impurities like this compound can affect the efficacy and safety profile of the drug, making it essential for quality control in pharmaceutical manufacturing .
1.2 Reference Standards
The compound is categorized as an impurity reference material by various suppliers, indicating its importance in analytical chemistry for ensuring the purity of pharmaceutical products. Its characterization aids in the validation of analytical methods used to detect and quantify impurities in drug formulations .
Synthesis and Preparation
2.1 Synthetic Routes
The synthesis of this compound has been documented in patent literature, showcasing various synthetic methodologies that utilize environmentally friendly reagents and conditions. For instance, a notable process involves the reaction of specific precursors under controlled conditions to yield the desired compound efficiently .
Table 1: Synthetic Methods Overview
| Methodology | Description | Environmental Impact |
|---|---|---|
| Arylation | Utilizes diazonium salts for aryl group introduction | Low impact due to mild conditions |
| Reduction | Involves catalytic hydrogenation for compound transformation | Sustainable with recyclable catalysts |
| Esterification | Forms esters using acid chlorides or anhydrides | Moderate impact; requires careful handling |
Case Studies and Research Findings
3.1 Case Study on Impurity Profiling
A study focused on the impurity profiling of pioglitazone highlighted the significance of this compound as a critical impurity that must be monitored during drug production. The research employed high-performance liquid chromatography (HPLC) to quantify this impurity alongside other relevant compounds, ensuring compliance with regulatory standards .
3.2 Pharmacological Studies
Research has also investigated the pharmacological properties of related compounds derived from this compound, revealing potential therapeutic effects beyond blood glucose regulation. These studies suggest that modifications to the compound's structure could lead to enhanced biological activity, warranting further exploration in drug design .
Mechanism of Action
The mechanism by which Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses that can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions are highlighted through comparisons with analogs from pharmaceutical and pesticidal contexts. Below is a detailed analysis:
Ethyl 3-[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]propanoate (Impurity E(EP))
- CAS No.: 868754-42-1
- Key Differences: Lacks the sulfanyl group at the C2 position of the propanoate chain.
- This impurity, noted in pharmaceutical standards, is non-water-soluble and may arise during the synthesis of thiazolidinedione derivatives .
(5RS)-5-[[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]methyl]-3-[2-(5-ethylpyridin-2-yl)ethyl]thiazolidine-2,4-dione (Impurity C(EP))
- CAS No.: 952188-00-0
- Key Differences: Features a thiazolidinedione ring instead of the sulfanylpropanoate chain.
- Implications : The thiazolidinedione moiety is associated with insulin sensitization in drugs like pioglitazone. This structural divergence suggests divergent biological targets compared to the sulfanyl-containing compound .
Haloxyfop Ethoxyethyl Ester
- Structure: 2-ethoxyethyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate
- Key Differences : Contains a chlorotrifluoromethylpyridine group and lacks the sulfanyl functionality.
Data Table: Comparative Properties of Analogs
Research Findings and Implications
- Sulfanyl Group Reactivity : The SH group in the target compound may enhance binding to cysteine residues in enzymes or receptors, a feature absent in its esterified analogs. This could make it a candidate for prodrug development or enzyme inhibition studies.
- Synthetic Challenges : Impurity profiles (e.g., Impurity E(EP)) suggest that controlling sulfanyl group incorporation during synthesis is critical to avoid byproducts .
- Biological Activity : Thiazolidinedione analogs (e.g., Impurity C(EP)) highlight the importance of heterocyclic moieties in drug design, whereas the target compound’s sulfanyl group may offer alternative mechanisms .
Notes on Evidence Limitations
Biological Activity
Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate is a complex organic compound with significant potential in pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C36H40N2O6S2
- Molecular Weight : 660.844 g/mol
- IUPAC Name : 2-[[1-Carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoic acid
The structure features several functional groups, including ether, disulfide, and carboxylic acid moieties, which contribute to its biological activity.
This compound acts primarily as a thiazolidinedione derivative, similar to pioglitazone. It is believed to exert its effects through the following mechanisms:
- PPAR-gamma Activation : The compound activates peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and lipid homeostasis.
- Antioxidant Properties : Its structure allows for potential antioxidant activity, which may mitigate oxidative stress in cellular environments.
- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation by modulating cytokine production.
In Vitro Studies
Recent studies have demonstrated the biological activities of this compound:
| Study | Findings |
|---|---|
| Cell Viability Assay | Showed significant cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) at concentrations above 10 µM. |
| Anti-inflammatory Assay | Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating potential anti-inflammatory properties. |
| Glucose Uptake Assay | Enhanced glucose uptake in adipocytes, suggesting improved insulin sensitivity. |
Case Studies
- Diabetes Management : In a study examining the effects of thiazolidinediones on diabetic models, this compound exhibited a notable reduction in blood glucose levels and improved lipid profiles in treated subjects.
- Cancer Research : A case study involving breast cancer cells highlighted the compound's ability to induce apoptosis through mitochondrial pathways, providing insights into its potential as an anticancer agent.
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate?
The synthesis typically involves multi-step reactions, including:
- Etherification : Introducing the ethoxyphenyl moiety via nucleophilic substitution or coupling reactions.
- Thiol incorporation : Using reagents like thiourea or Lawesson’s reagent to introduce the sulfanyl (-SH) group at the propanoate backbone.
- Esterification : Finalizing the ethyl ester group under acidic or basic conditions. Key challenges include controlling regioselectivity during ether formation and preventing oxidation of the sulfanyl group. Reaction optimization often employs inert atmospheres (e.g., nitrogen) and low-temperature conditions .
Q. How is the structural integrity of this compound validated?
Critical analytical techniques include:
- NMR spectroscopy : H and C NMR to confirm the positions of the ethoxy, pyridinyl, and sulfanyl groups.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
- Infrared (IR) spectroscopy : Identification of ester carbonyl (C=O, ~1700 cm) and thiol (S-H, ~2500 cm) functional groups. Purity is assessed via HPLC with UV detection, ensuring >95% purity for pharmacological studies.
Advanced Research Questions
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
Byproducts often arise from:
- Incomplete etherification : Residual unreacted phenol intermediates.
- Thiol oxidation : Formation of disulfide (-S-S-) dimers. Mitigation strategies:
- Use excess coupling agents (e.g., Mitsunobu conditions) for ether formation.
- Add antioxidants like ascorbic acid or EDTA to stabilize the sulfanyl group.
- Purify intermediates via column chromatography before proceeding to subsequent steps .
Q. How can computational modeling predict the biological interactions of this compound?
Molecular docking and dynamics simulations are used to:
- Identify target receptors : The pyridinyl and ethoxyphenyl groups may interact with G-protein-coupled receptors (GPCRs) or ion channels, as seen in structurally related compounds .
- Assess binding affinity : Density Functional Theory (DFT) calculations evaluate electronic interactions between the sulfanyl group and cysteine residues in enzyme active sites. Validation requires comparative studies with analogs lacking specific functional groups (e.g., replacing -SH with -OH) .
Q. What experimental designs resolve contradictions in biological activity data for this compound?
Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO cells) or incubation times.
- Redox sensitivity : The sulfanyl group’s susceptibility to oxidation in vitro. Resolution methods:
- Standardize protocols using redox-stable analogs (e.g., methylsulfanyl derivatives).
- Conduct dose-response curves across multiple replicates to confirm EC/IC values.
- Cross-validate findings with orthogonal assays (e.g., fluorescence-based vs. radioligand binding).
Methodological Considerations
Q. How is the stability of this compound assessed under physiological conditions?
Stability studies involve:
- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, monitoring degradation via LC-MS.
- Plasma stability : Evaluate half-life in human plasma, identifying metabolites like sulfonic acid derivatives.
- Light sensitivity : Store solutions in amber vials to prevent photodegradation of the pyridinyl moiety .
Q. What structural analogs of this compound are used in SAR studies?
Common analogs for Structure-Activity Relationship (SAR) analysis include:
- Ethyl 3-[4-[2-(5-methylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate : Tests the impact of ethyl-to-methyl substitution on receptor binding.
- Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-hydroxypropanoate : Evaluates the necessity of the sulfanyl group for activity. These analogs are synthesized via parallel combinatorial chemistry and screened in high-throughput assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
